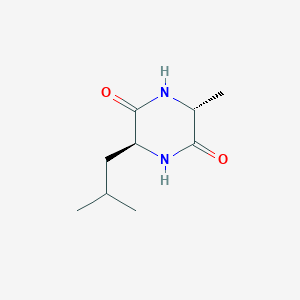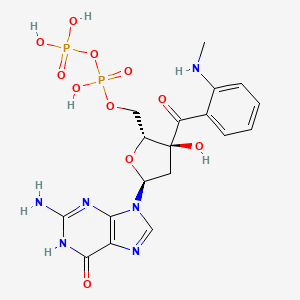
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, also known as MPD, is a cyclic urea compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs. It is found in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research has demonstrated that slight modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules in drug discovery is highlighted by their application in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, as well as agents relieving pain and useful in imaging applications. This showcases the broad potential of piperazine derivatives in pharmaceutical development, suggesting that they can serve as a flexible building block for discovering drug-like elements tailored for various diseases (A. Rathi et al., 2016).
Lurasidone: A Case Study
Lurasidone, a novel benzisothiazole, second-generation antipsychotic drug, is developed with a distinctive pharmacodynamic profile. It is an example of a piperazine derivative approved for the treatment of psychotic and major affective disorders. Lurasidone demonstrates efficacy and safety in the short-term treatment of schizophrenia and acute bipolar depression, highlighting the therapeutic potential of piperazine derivatives in managing complex neuropsychiatric conditions (M. Pompili et al., 2018).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been reported to exhibit significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine derivatives in addressing the global challenge of tuberculosis through the design and development of novel anti-TB molecules, showcasing the importance of structural modification in enhancing therapeutic efficacy (P. Girase et al., 2020).
properties
IUPAC Name |
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
CAS RN |
125410-18-6 |
Source


|
| Record name | rac-(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


